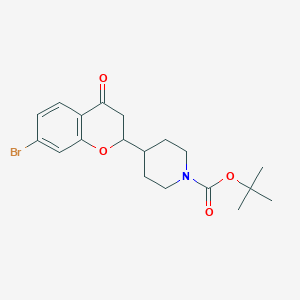
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate, commonly known as BOC-4-piperidone, is a chemical compound used in scientific research. It is a piperidone derivative that has been extensively studied for its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Building Blocks for Enantiopure Derivatives
The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor demonstrates the utility of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates in yielding cis-4-hydroxy delta-lactams. These compounds serve as excellent building blocks for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, showcasing their versatility in preparing enantiopure compounds for further chemical synthesis (J. Marin et al., 2004).
Intermediate for Biologically Active Compounds
The tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate compound is highlighted as an important intermediate in the synthesis of many biologically active compounds, including crizotinib. This underscores the role of such intermediates in facilitating the development of new therapeutic agents (D. Kong et al., 2016).
Synthetic Methodologies and Molecular Structures
Studies also focus on developing synthetic methodologies and characterizing the molecular structure of related compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. These works not only provide insights into efficient synthetic routes but also contribute to the understanding of molecular architectures important for drug design (Binliang Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 4-(7-bromo-4-oxo-2,3-dihydrochromen-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZLADICMHJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C3=C(O2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)
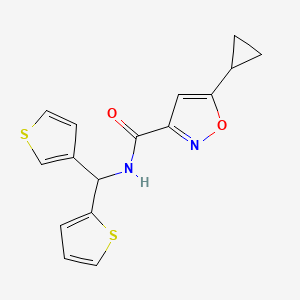
![1-(4-fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2747251.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
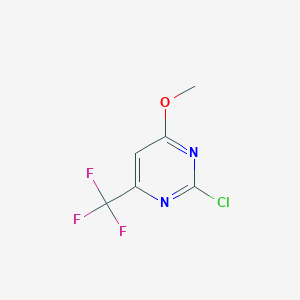
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
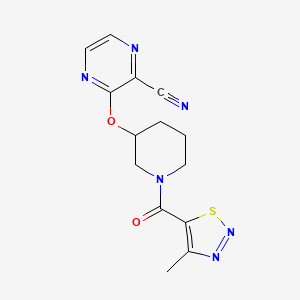
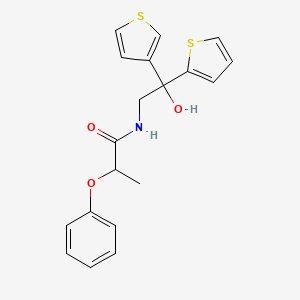
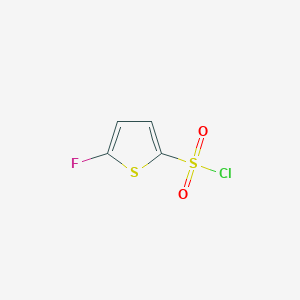
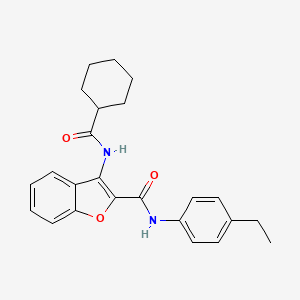

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)